molecular formula C10H15N3O3 B2668250 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone CAS No. 2034319-93-0

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone

Cat. No.: B2668250
CAS No.: 2034319-93-0
M. Wt: 225.248
InChI Key: KTGIYHKTAKNWCG-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a heterocyclic compound featuring a pyrrolidine core substituted at position 3 with a 1,2,4-oxadiazole ring and at position 1 with a 2-ethoxyethanone moiety. Its molecular formula is estimated as C₁₀H₁₇N₃O₃ (molecular weight ≈ 227.3 g/mol), though precise experimental data is unavailable in the provided evidence.

Properties

IUPAC Name

2-ethoxy-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-15-6-9(14)13-4-3-8(5-13)10-11-7-16-12-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGIYHKTAKNWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)C2=NOC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is C12H16N4O3, with a molecular weight of approximately 252.28 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Components

Component Description
Oxadiazole moiety Associated with antimicrobial and anticancer activities.
Pyrrolidine ring Enhances binding affinity to biological targets.
Ethoxy group May influence solubility and bioavailability.

Biological Activities

Research has shown that compounds containing oxadiazole derivatives exhibit significant biological activities, including:

Antimicrobial Activity : Studies indicate that oxadiazole derivatives demonstrate potent activity against various bacterial strains. For example, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth .

Anticancer Potential : The oxadiazole ring's ability to interact with DNA and other cellular targets suggests potential as an anticancer agent. In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cell lines .

Case Studies

Several studies highlight the applications of this compound:

  • Study on GPBAR1 Agonists : Research focused on designing oxadiazole derivatives as G-protein bile acid receptor 1 (GPBAR1) agonists has shown promising results in treating metabolic disorders such as type 2 diabetes and obesity .
    • Findings : Compounds exhibited significant agonistic activity towards GPBAR1, leading to improved metabolic profiles in animal models.
  • Antimicrobial Evaluation : A series of oxadiazole-pyrrolidine derivatives were synthesized and tested for their antimicrobial properties against clinical isolates.
    • Results : Some derivatives displayed MIC values lower than standard antibiotics used in clinical settings.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The ethoxyethanone moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its oxadiazole-pyrrolidine-ethoxyethanone architecture. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
Target Compound C₁₀H₁₇N₃O₃ ~227.3 1,2,4-Oxadiazol-3-yl, ethoxyethanone Enhanced solubility (ethoxy group) N/A
[]: 2-(3-methylphenoxy)-1-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-1-yl)ethan-1-one C₂₃H₂₅N₃O₄ 407.47 Phenoxy-methyl groups on oxadiazole High lipophilicity; potential for membrane penetration
[]: 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₅H₂₅N₃O₂ ~407.5 Phenylethyl, pyridyl groups Stereochemistry-dependent kinase inhibition
[]: Futibatinib C₂₂H₂₂N₆O₃ 418.45 Pyrazolo-pyrimidine, dimethoxyphenyl FGFR1–4 inhibitor; clinical relevance

Functional Differences

Solubility and Bioavailability: The target compound’s ethoxyethanone group likely improves aqueous solubility compared to the phenoxy-substituted analog in , which may exhibit higher logP values and tissue permeability . Futibatinib (), despite its larger size, retains solubility via a pyrazolo-pyrimidine core and polar functional groups, enabling oral bioavailability in clinical settings .

Biological Activity: Stereochemistry: highlights enantiomers (1a/1b) with distinct biological profiles due to chiral centers on the pyrrolidine ring. The target compound’s activity may similarly depend on its stereochemistry, though data is lacking . Target Selectivity: The phenoxy-pyridyl substituents in ’s compounds suggest kinase inhibition, whereas the target’s simpler structure may reduce off-target effects but limit potency .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves oxadiazole ring formation via cyclization (e.g., using nitrile or thiourea precursors), akin to methods in , though direct pathways are unspecified .

Biological Activity

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates the oxadiazole and pyrrolidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of approximately 181.21 g/mol. The presence of the oxadiazole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can influence the binding affinity to proteins involved in various pathways such as inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that related oxadiazole derivatives showed broad-spectrum antitumor activity against various cancer cell lines (IC₅₀ values ranging from 7.21 μM to 25.87 μM) . The mechanism involves the inhibition of telomerase activity, which is crucial for cancer cell immortality.

Anti-inflammatory Properties

Another study highlighted the potential of oxadiazole derivatives as NLRP3 inflammasome inhibitors. These compounds were able to reduce interleukin-1β (IL-1β) release in human macrophages significantly . This suggests that similar derivatives might also exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties as well. The oxadiazole ring is often associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell functions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Oxadiazole Ring : This can be done via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
  • Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions using suitable pyrrolidine derivatives are employed here.
  • Formation of Ethoxyethanone Moiety : This involves condensation reactions with appropriate aldehydes or ketones under basic conditions.

These steps are often optimized in industrial settings to enhance yield and purity using advanced synthetic techniques like continuous flow reactors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated broad-spectrum antitumor activity in a series of oxadiazole derivatives.
Identified NLRP3 inhibition leading to reduced IL-1β release in human macrophages.
Reviewed synthesis techniques highlighting the pharmacological significance of 1,3,4-oxadiazoles in drug development.

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